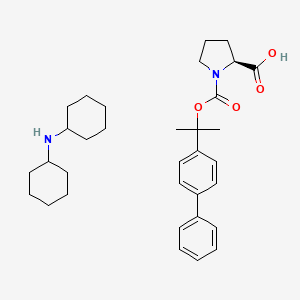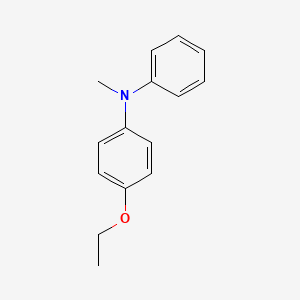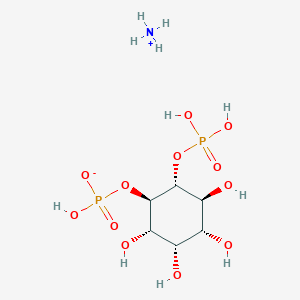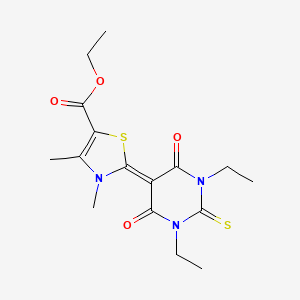
Tricyclopentylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclopentylmethane is an organic compound with the molecular formula C₁₆H₂₈ and a molecular weight of 220.3935 g/mol It is a hydrocarbon consisting of a methane core bonded to three cyclopentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricyclopentylmethane can be synthesized through the reaction of cyclopentylmagnesium bromide with trichloromethane (chloroform) under controlled conditions. The reaction typically involves the use of a Grignard reagent, which is prepared by reacting cyclopentyl bromide with magnesium in anhydrous ether. The Grignard reagent is then reacted with chloroform to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation methods on a larger scale. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclopentylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclopentylmethanol using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are less common due to the stability of the cyclopentyl groups.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under the influence of light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Major Products:
Oxidation: Tricyclopentylmethanol.
Halogenation: Tricyclopentylmethyl chloride or bromide.
Applications De Recherche Scientifique
Tricyclopentylmethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tricyclopentylmethane is primarily related to its chemical reactivity. The compound’s structure allows it to participate in various chemical reactions, such as oxidation and substitution, which can lead to the formation of different products. These reactions are facilitated by the presence of reactive sites on the cyclopentyl groups.
Comparaison Avec Des Composés Similaires
Cyclopentylmethane: Similar structure but with only one cyclopentyl group.
Dicyclopentylmethane: Contains two cyclopentyl groups.
Triphenylmethane: Similar tricyclic structure but with phenyl groups instead of cyclopentyl groups.
Uniqueness: Tricyclopentylmethane is unique due to the presence of three cyclopentyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
3752-92-9 |
|---|---|
Formule moléculaire |
C16H28 |
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
dicyclopentylmethylcyclopentane |
InChI |
InChI=1S/C16H28/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-16H,1-12H2 |
Clé InChI |
NOTANCVPTDLROZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(C2CCCC2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

